Monofluorine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

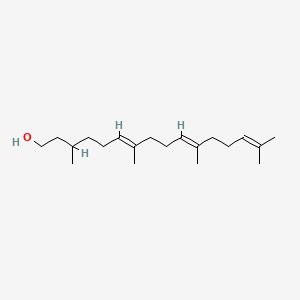

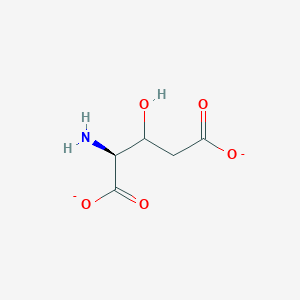

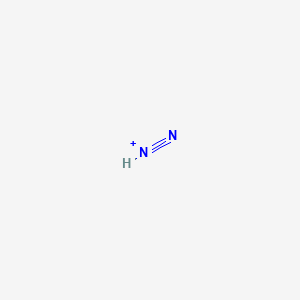

Fluorine(.) is a monoatomic fluorine.

Aplicaciones Científicas De Investigación

Enhancement in Phase Transition Materials Monofluorine substitution in lead bromide perovskites has demonstrated significant advantages in enhancing the critical temperature (Tc) of phase transition materials. This enhancement has broad applications in energy and data storage. For instance, a one-dimensional hybrid lead bromide perovskite, synthesized through monofluorine substitution, exhibited an improved Tc and demonstrated multiple coupling properties including dielectric transition, semiconducting, and photoluminescent properties (Di et al., 2021).

Cell Labeling in Medical Imaging Gadofluorine M, a compound incorporating monofluorine, is used for cell labeling in magnetic resonance imaging (MRI). It shows high r1 relaxivity and is spontaneously phagocytosed by macrophages, making it useful for in vivo cell-tracking applications such as targeting inflammatory processes or monitoring stem cell therapies (Henning et al., 2007).

Synthesis of Fluorinated Building Blocks Monofluoroalkenes are a key class of fluorinated compounds with applications in medicinal chemistry, material sciences, and organic chemistry. Various methods for synthesizing these fluorinated building blocks are explored, with a focus on different substitution patterns and reaction types (Landelle et al., 2011).

Investigation of Conformational Effects in Fluoroprolines Monofluorination at the proline 4-position is used to study conformational effects important in various applications. However, this conformational distortion can be a hindrance in certain scenarios, leading to the introduction of difluoroproline as a probe for NMR studies to balance these effects (Hofman et al., 2018).

Bioisosteres in Drug Discovery Monofluoroalkenes act as metabolically stable bioisosteres for amide groups in drug discovery. They are also used as building blocks in organic synthesis. The Cu/Pd-catalyzed cis-borylfluoroallylation of alkynes is a method for preparing these monofluorinated alkene scaffolds, offering high regioselectivity and stereoselectivity (Suliman et al., 2021).

Enhancement of Liquid Crystal Properties Lateral monofluorine substitution on benzoxazole-liquid crystals significantly enhances the nematic mesophase. This method improves the mesophase in benzoxazole-liquid crystals, suggesting that modification of monofluorine substituent position is effective in this domain (Shi et al., 2016).

Analytical Methods in Bioanalytical Sciences Fluorine, including monofluorine, has been studied in biological samples for understanding biochemical effects in organisms. Analytical techniques for fluorine determination in various samples are reviewed, highlighting the importance of fluorine in bioanalytical sciences (Mello et al., 2013).

Propiedades

Número CAS |

14762-94-8 |

|---|---|

Nombre del producto |

Monofluorine |

Fórmula molecular |

F |

Peso molecular |

18.998403 g/mol |

Nombre IUPAC |

fluorine |

InChI |

InChI=1S/F |

Clave InChI |

YCKRFDGAMUMZLT-UHFFFAOYSA-N |

SMILES |

[F] |

SMILES canónico |

[F] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)

![3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one](/img/structure/B1235326.png)

![(2R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1235329.png)